N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
Description
Chemical Structure: The compound features a piperidin-4-ylmethyl core substituted with a 5-fluoropyrimidin-2-yl group at the 1-position and a furan-2-carboxamide moiety at the N-methyl position. Its molecular formula is C₁₆H₁₈FN₅O₂, with a molecular weight of 331.35 g/mol.
Potential Applications: The 5-fluoropyrimidine group is commonly associated with kinase inhibition or anticancer activity, while the furan-2-carboxamide moiety may enhance metabolic stability.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-12-9-18-15(19-10-12)20-5-3-11(4-6-20)8-17-14(21)13-2-1-7-22-13/h1-2,7,9-11H,3-6,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENPKEBDCLIMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Synthesis of 5-fluoropyrimidine-2-amine: This intermediate can be prepared by reacting 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K₂CO₃) to form the desired amine.
Formation of the piperidine derivative: The 5-fluoropyrimidine-2-amine is then reacted with 4-piperidinemethanol under appropriate conditions to form the piperidine derivative.
Coupling with furan-2-carboxylic acid: The final step involves coupling the piperidine derivative with furan-2-carboxylic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can target the carbonyl group in the furan carboxamide.
Substitution: The fluoropyrimidine ring can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions on the fluoropyrimidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine ring can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine moiety may enhance binding affinity and specificity, while the furan carboxamide group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fentanyl Analogs (Opioid Receptor Agonists)
a) Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
- Structure : Shares the furan-2-carboxamide group but differs in the piperidine substitution (2-phenylethyl vs. 5-fluoropyrimidin-2-yl).
- Regulatory Status : Controlled under international drug treaties .
b) Para-Fluoro Furanyl Fentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
- Structure : Incorporates a 4-fluorophenyl group on the carboxamide nitrogen and retains the 2-phenylethyl-piperidine core.
- Pharmacology : Enhanced μ-opioid affinity (Ki = 0.018 nM ) compared to Furanylfentanyl due to para-fluoro substitution .
Pyrimidine-Containing Derivatives
a) 2-Chloro-N-[2-(5-Fluoropyrimidin-2-yl)ethyl]acetamide
- Structure : Shares the 5-fluoropyrimidin-2-yl group but lacks the piperidine-furan-2-carboxamide framework.
- Applications : Likely used as a synthetic intermediate or building block for kinase inhibitors (e.g., ) .
b) 6-(4-Fluoro-phenylamino)-imidazo[1,2-b]pyridazine-3-carboxylic Acid (4-Methylamino-phenyl)-amide
Morpholine/Carbonyl-Substituted Piperidines
Key Structural and Functional Insights
Piperidine Substitution: The 5-fluoropyrimidin-2-yl group in the target compound likely confers selectivity for non-opioid targets (e.g., kinases) compared to the 2-phenylethyl group in fentanyl analogs, which is critical for opioid receptor binding. Fluorine atoms in both pyrimidine and phenyl groups enhance metabolic stability and membrane permeability.
Carboxamide Role :
- The furan-2-carboxamide moiety may engage in hydrogen bonding with target proteins, similar to opioid receptor interactions in fentanyl analogs.
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structural characteristics of this compound, particularly the incorporation of a fluorinated pyrimidine and a piperidine moiety, suggest enhanced biological activity and metabolic stability. This article explores the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
Structure and Composition
The molecular formula for this compound is with a molecular weight of approximately 293.32 g/mol. The presence of the fluorine atom is significant as it often contributes to the compound's biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the piperidine ring : Utilizing standard piperidine synthesis techniques.
- Fluorination : Introducing the fluorine atom into the pyrimidine structure.
- Coupling reactions : To link the furan and carboxamide functionalities.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .
In Vitro Studies
In vitro assays have demonstrated that this compound possesses notable effects on:
- Cell Proliferation : Inhibition observed in various cancer cell lines.
- Migration and Invasion : Compounds similar to this have been reported to significantly reduce migration and invasion in cancer models .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and overall efficacy of this compound. Preliminary data suggest potential anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
Data Table: Biological Activities
| Activity Type | Model/System | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | L1210 mouse leukemia cells | <0.01 | |
| Migration | A431 vulvar carcinoma cells | 0.5 | |
| Invasion | A431 vulvar carcinoma cells | 0.3 | |
| Anti-inflammatory | Mouse model | TBD | TBD |
Case Study 1: Anticancer Efficacy
A study evaluated several analogs of this compound against L1210 mouse leukemia cells. The results indicated potent inhibition of cell growth, suggesting that modifications to the core structure could enhance efficacy.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of compounds similar to this compound in a murine model of inflammation. The compound demonstrated significant reduction in inflammatory markers, indicating its potential for therapeutic use in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
